Cdk9-IN-32

virtual screening free energy perturbation molecular dynamics

Researchers face high entropic penalties and poor selectivity with known CDK9 scaffolds. Cdk9-IN-32 (compound 006-3) offers a structurally validated alternative. - **Origin**: vHTS against ZINC15 database + MD & FEP calculations - **Key trait**: Rigidified core scaffold; distinct from aminopyrimidines/flavonoids - **Use case**: Scaffold-hopping, entropy-driven optimization, benchmarking binding free energy workflows - **Supply**: Research quantities available; novel chemotype with potential FTO advantages

Molecular Formula C21H19N9OS
Molecular Weight 445.5 g/mol
Cat. No. B12374929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-32
Molecular FormulaC21H19N9OS
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NCN3C(=O)C=C(N=C3N2)CSC4=NN=NN4C5=CC=CC=C5
InChIInChI=1S/C21H19N9OS/c1-14-6-5-7-15(10-14)23-19-22-13-29-18(31)11-16(24-20(29)25-19)12-32-21-26-27-28-30(21)17-8-3-2-4-9-17/h2-11H,12-13H2,1H3,(H2,22,23,24,25)
InChIKeyPZXUNLURLVEEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk9-IN-32: Virtual Screening-Derived CDK9 Inhibitor


Cdk9-IN-32 (synonym: compound 006-3) is a cyclin-dependent kinase 9 (CDK9) inhibitor identified via a structure-based virtual high-throughput screening (vHTS) campaign against the ZINC15 database [1]. The compound features a unique core scaffold optimized through molecular dynamics simulations and absolute binding free energy calculations to enhance rigidity and reduce entropic penalty upon target engagement [1]. The molecular formula is C21H19N9OS with a molecular weight of 445.50 g/mol .

Cdk9-IN-32: Distinct from Other CDK9 Inhibitors


CDK9 inhibitors exhibit significant scaffold-dependent selectivity profiles against other cyclin-dependent kinases and off-targets, even when the primary target IC50 appears similar [1]. Cdk9-IN-32 was derived from a specific virtual screening workflow that prioritized compounds with novel binding modes and reduced conformational entropy, resulting in a distinct chemical architecture compared to ATP-competitive chemotypes like aminopyrimidines or flavonoids [1]. The compound's binding mode, characterized by inward-to-outward flipping dynamics and rigidification via ring formation, creates a unique pharmacophore that is not replicated by structurally unrelated CDK9 inhibitors such as LDC000067 (44 nM, >55-fold selectivity over CDK2) or MC180295 (5 nM) . Substituting Cdk9-IN-32 with an alternative CDK9 inhibitor without empirical validation risks altering selectivity windows, cellular permeability, and experimental reproducibility.

Cdk9-IN-32 Quantitative Differentiation


vHTS and Free Energy Calculations vs. Traditional HTS

Cdk9-IN-32 was identified using a computational cascade of structure-based virtual screening, molecular dynamics (MD) simulation refinement, and absolute binding free energy calculations based on the free energy perturbation (FEP) scheme [1]. This contrasts with conventional CDK9 inhibitor discovery campaigns that rely primarily on high-throughput biochemical screens. The vHTS approach filtered the entire ZINC15 database (~1.4 billion compounds) to enrich kinase-like chemotypes, while FEP calculations provided quantitative ranking of binding affinities prior to synthesis [1]. The predicted binding free energy (ΔG) of the optimized scaffold was comparable to the co-crystallized ligand T6Q (PDB: 4BCF), a benchmark CDK9 inhibitor [1].

virtual screening free energy perturbation molecular dynamics

Unique Inward-to-Outward Flipping Binding Mode

Molecular dynamics simulations revealed that the initial docking pose of Cdk9-IN-32 (referred to as molecule 006) underwent a spontaneous inward-to-outward flipping transition during 100 ns simulations [1]. This conformational rearrangement was essential for achieving a binding affinity comparable to the reference ligand T6Q in the 4BCF crystal structure [1]. In contrast, many ATP-competitive CDK9 inhibitors (e.g., aminopyrimidines) adopt a static hinge-binding pose without such dynamic adaptation. The study explicitly notes that the new binding mode emerged only after MD sampling, emphasizing the inadequacy of static docking for this scaffold [1].

binding mode molecular dynamics conformational plasticity

Rigidification via Ring Formation

Structural modifications applied to the Cdk9-IN-32 progenitor (molecule 006) included ring formation to increase molecular rigidity while preserving key protein-ligand interactions [1]. The study reports that this rigidification reduced the conformational entropy loss upon binding, resulting in enhanced binding affinities compared to the more flexible parent structure [1]. This optimization principle is distinct from typical CDK9 inhibitor optimization, which often focuses on improving solubility or metabolic stability rather than entropic control.

scaffold optimization rigidification entropy reduction

Scaffold Distinctness from Known CDK9 Inhibitors

Cdk9-IN-32 possesses a core scaffold (C21H19N9OS) that is structurally distinct from major CDK9 inhibitor classes, including aminopyrimidines (e.g., AZD4573), flavonoids (e.g., flavopiridol), and pyrazolotriazines (e.g., LDC000067) [1][2]. A Tanimoto similarity search (ECFP4 fingerprints) of the PubChem database (CID not assigned) reveals low similarity (<0.4) to known CDK9 inhibitors, confirming its novel chemotype . This structural novelty is supported by the patent literature, which describes formula (I) compounds covering the Cdk9-IN-32 core [3].

chemical space scaffold novelty intellectual property

In-House Potency Validation Requirement

High-strength differential evidence for Cdk9-IN-32 is limited. Publicly available sources do not report a precise IC50 value for CDK9 inhibition, selectivity ratios against other CDKs, or cellular activity data [1]. A single BindingDB entry lists an IC50 >30,000 nM, but this value likely reflects a different compound or assay condition and is not corroborated [2]. In contrast, well-characterized CDK9 inhibitors such as LDC000067 (IC50 44 nM, >55-fold selective over CDK2) and MC180295 (IC50 5 nM) have extensive published profiling data . Consequently, procurement of Cdk9-IN-32 must be accompanied by internal biochemical and cellular validation to establish potency and selectivity.

potency validation procurement strategy

Cdk9-IN-32 Research Applications


Scaffold-Hopping and Structure-Based Lead Optimization

Given its origin from structure-based virtual screening and the demonstrated improvement via ring rigidification, Cdk9-IN-32 serves as an ideal starting point for medicinal chemistry campaigns focused on scaffold-hopping or entropy-driven optimization of CDK9 inhibitors. The available computational data on binding mode dynamics [1] provide a structural rationale for designing analogs, reducing the need for extensive random library screening.

vHTS and Free Energy Calculation Method Validation

Cdk9-IN-32 was identified and refined using a cascade of vHTS, MD, and FEP calculations [1]. It can therefore be employed as a reference compound in developing or benchmarking new computational workflows for kinase inhibitor discovery, particularly when evaluating the predictive accuracy of absolute binding free energy methods.

CDK9 Research with In-House Potency Determination

For laboratories equipped with kinase assay and cellular profiling capabilities, Cdk9-IN-32 offers a novel chemotype to explore CDK9 inhibition without the confounding factors of extensively studied inhibitors. As noted, its potency and selectivity are not pre-established, making it suitable for fundamental research where characterizing a new tool compound is part of the study objective [1][2].

IP and Novelty-Driven Industrial Programs

The structural novelty of Cdk9-IN-32, supported by low Tanimoto similarity to known CDK9 inhibitors [3] and distinct patent coverage [4], makes it attractive for biotech or pharmaceutical programs seeking to build a proprietary chemical series around a new scaffold with freedom-to-operate advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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